molecular formula C21H20N2O4S2 B2832677 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034594-19-7

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2832677
CAS No.: 2034594-19-7
M. Wt: 428.52
InChI Key: LHLXLUMZGSFYKR-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Studies

  • A theoretical investigation on a class of sulfonamides, which might include derivatives structurally related to the specified compound, highlighted their potential utility in antimalarial activity. This study employed computational calculations and molecular docking to assess their effectiveness against COVID-19, showing that certain sulfonamides could exhibit promising antimalarial activity with low cytotoxicity at effective concentrations. The study's focus on ADMET properties and theoretical calculations emphasizes the compound's potential in drug design and discovery (Fahim & Ismael, 2021).

Synthetic Applications

  • Research on the synthesis of pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulphonamides has been reported. This process involves a Cu(I)-catalyzed formation of ynamide followed by a Ag(I)-assisted intramolecular hydroarylation, demonstrating the compound's role in the synthesis of complex heterocyclic systems. This methodology allows the creation of tri- and tetracyclic heterocycles, indicating its significance in organic synthesis (Kiruthika, Nandakumar, & Perumal, 2014).

Biological Activity

  • A review on sulfonamide-based hybrid compounds, including those with structures similar to the compound , discussed their wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain effects. The review highlights the versatility of sulfonamides in drug development, owing to their ability to be hybridized with various pharmacologically active scaffolds, leading to a diverse range of biological activities (Ghomashi et al., 2022).

Pharmacological Enhancements

  • Investigations into benzo[b]thiophene sulfonamide derivatives for their potential as ocular hypotensive agents have been conducted. These studies aim at developing topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. This research underscores the therapeutic potential of sulfonamide derivatives in ophthalmic conditions (Graham et al., 1989).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-18(17-12-28-19-4-2-1-3-16(17)19)11-22-29(26,27)15-9-13-5-6-20(25)23-8-7-14(10-15)21(13)23/h1-4,9-10,12,18,22,24H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLXLUMZGSFYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CSC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.